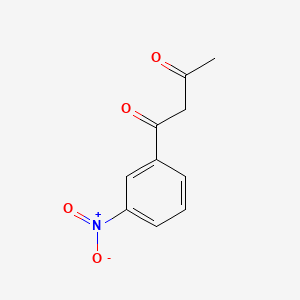

1-(3-Nitrophenyl)butane-1,3-dione

説明

Significance of β-Diketone Scaffolds in Contemporary Organic and Medicinal Chemistry Research

β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. nih.gov This structural arrangement imparts a unique reactivity, most notably the ability to exist in a tautomeric equilibrium between the diketo and enol forms. researchgate.net This keto-enol tautomerism is fundamental to their utility, influencing their physicochemical properties and biological activity. researchgate.net

These scaffolds are highly valued as key intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are core components of many pharmaceutical drugs. ijpras.com The ability of the β-dicarbonyl moiety to act as a bidentate ligand, readily forming stable complexes with a variety of metal ions, is another of its defining features. mdpi.com This has led to their application as carriers for metal-based drugs and as contrast agents in medical imaging. mdpi.com

Furthermore, many naturally occurring compounds with significant biological activities, including antioxidant and anticancer properties, contain the β-diketone motif. mdpi.com The inherent versatility of this scaffold allows for extensive chemical modification, enabling researchers to fine-tune the properties of the resulting molecules for specific applications in medicinal chemistry and materials science. nih.govmdpi.com

Overview of Nitrophenyl-Substituted Compounds in Academic and Applied Chemical Investigations

The incorporation of a nitrophenyl group into an organic molecule can profoundly influence its chemical and biological properties. The nitro group is a strong electron-withdrawing group, a characteristic that can significantly alter the electron density of the aromatic ring and the molecule as a whole. mdpi.commdpi.com This electronic effect is often exploited in organic synthesis to facilitate nucleophilic aromatic substitution reactions or to modulate the reactivity of other functional groups present in the molecule. mdpi.comsci-hub.se

In the realm of medicinal chemistry, nitrophenyl derivatives have been investigated for a wide range of therapeutic applications. For instance, research has shown that certain heterocycles bearing a nitrophenyl group exhibit promising anticancer and antioxidant activities. nih.gov Specifically, compounds with a 3-nitrophenyl substituent have been part of synthetic strategies to develop new bioactive molecules. nih.gov The nitro group's ability to be reduced to an amino group also provides a synthetic handle for further molecular elaboration, adding to its versatility in drug discovery and development. sci-hub.se Studies on compounds like (2-nitrophenyl)methanol derivatives have shown their potential as enzyme inhibitors, highlighting the importance of the nitrophenyl scaffold in designing molecules with specific biological targets. rsc.org

Research Trajectories and Academic Focus on 1-(3-Nitrophenyl)butane-1,3-dione and Related Structures

The compound this compound, which integrates both the β-diketone scaffold and a nitrophenyl group, represents a confluence of these two important areas of chemical research. While extensive research on this specific molecule is not widely published, its structure suggests significant potential as a versatile building block in organic synthesis.

Key Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| CAS Number | 5435-66-5 |

Data sourced from cymitquimica.comchemicalbook.com

The primary research interest in this compound and its isomers, such as 1-(4-nitrophenyl)butane-1,3-dione, likely lies in their utility as precursors for more complex molecules. chemicalbook.comsytracks.com The β-diketone moiety can be used to construct various heterocyclic systems, while the nitrophenyl group offers a site for further functionalization or for tuning the electronic properties of the molecule. For example, the synthesis of novel tetrahydroisoquinoline derivatives has been achieved through the cyclocondensation of nitrophenyl-containing dicarbonyl compounds. nih.gov

Research into related structures, such as ferrocenyl β-diketonates, has demonstrated that substitution at the meta-position of a phenyl ring can lead to enhanced cytotoxic activity against cancer cell lines. nih.gov This suggests a potential avenue of investigation for this compound in the development of new therapeutic agents. Furthermore, the synthesis of various substituted β-diketones is an area of active research, with methodologies being developed to create a diverse library of these compounds for various applications. mdpi.com

Below is a table of related nitrophenyl β-diketone structures that are subjects of chemical research and supply.

Related Nitrophenyl β-Diketone Compounds:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 1,3-Bis(3-nitrophenyl)propane-1,3-dione | C₁₅H₁₀N₂O₆ | 66185-59-3 |

| 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | C₁₀H₆F₃NO₄ | 35999-53-2 |

| 1-(4-nitrophenyl)butane-1,3-dione | C₁₀H₉NO₄ | 4023-82-9 |

Data sourced from chemicalbook.comnih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGHKYAWBMFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202730 | |

| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-66-5 | |

| Record name | 1-(3-Nitrophenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5435-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 3 Nitrophenyl Butane 1,3 Dione

Exploration of Tautomeric Equilibria and Isomerization Processes in 1-(3-Nitrophenyl)butane-1,3-dione Systems

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a key feature of this compound. libretexts.org This phenomenon significantly influences the compound's structure, stability, and reactivity.

This compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is particularly stabilized by the formation of an intramolecular hydrogen bond and an extended conjugation system. stackexchange.comechemi.com For the related compound, 1-(4-nitrophenyl)butane-1,3-dione, X-ray diffraction studies have confirmed the presence of the enol tautomer in the solid state. rsc.org The crystal structure reveals nearly equivalent carbon-oxygen and carbon-carbon bond lengths within the enol ring, suggesting significant delocalization. rsc.org The strong intramolecular hydrogen bond, with an O···O distance of 2.457(4) Å, is a key stabilizing feature of the enol form. rsc.org

Two primary enol tautomers are possible for 1-arylbutane-1,3-diones. The enol form where the double bond is in conjugation with the nitrophenyl ring is generally considered to be the predominant tautomer due to the extended π-system, which enhances stability. stackexchange.comechemi.com The acidity of the α-hydrogens, flanked by two electron-withdrawing carbonyl groups, facilitates the formation of the enol. echemi.com

Table 1: Comparison of Keto and Enol Tautomers of this compound

| Tautomer | Key Structural Features | Stabilizing Factors |

| Keto | Two distinct carbonyl groups (C=O) | Inductive effects of carbonyl groups |

| Enol | Enol (C=C-OH) and carbonyl (C=O) group | Extended conjugation with the phenyl ring, intramolecular hydrogen bonding |

This table provides a simplified comparison of the main stabilizing factors for the keto and enol forms.

The equilibrium between the keto and enol forms of β-diketones is sensitive to both solvent polarity and temperature. masterorganicchemistry.comresearchgate.net In nonpolar solvents, the enol form, stabilized by an internal hydrogen bond, tends to be more favored. masterorganicchemistry.com Conversely, polar solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol tautomers, often leading to a higher proportion of the keto form. masterorganicchemistry.com

Temperature also plays a role in the tautomeric equilibrium. Studies on similar β-diketones have shown that changes in temperature can shift the equilibrium, with thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of enolization being measurable. researchgate.net Generally, the enol form is enthalpically favored due to the stabilizing intramolecular hydrogen bond and conjugation.

While this compound itself does not exhibit azo-hydrazo tautomerism, this phenomenon is observed in its derivatives where the diketone moiety is coupled with a diazonium salt. researchgate.net This reaction introduces an azo (-N=N-) linkage, which can exist in equilibrium with its hydrazo (=N-NH-) tautomer. unifr.chpurdue.edu

The position of the azo-hydrazone equilibrium is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the solvent. unifr.chmdpi.com The presence of an electron-withdrawing nitro group, as in the derivatives of this compound, can influence the tautomeric balance. unifr.ch Spectroscopic techniques like NMR are instrumental in studying this equilibrium. researchgate.netunifr.ch In some cases, the equilibrium may be significantly shifted towards one tautomer. unifr.ch

Analysis of Reaction Mechanisms and Pathways

The dual functionality of this compound allows it to participate in a wide array of chemical transformations, including reactions at the nitrophenyl ring and the β-diketone core.

The nitrophenyl group in this compound is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNA_r). researchgate.netmdpi.com Nucleophiles can attack the carbon atoms of the ring, leading to the displacement of a suitable leaving group or the formation of σ-adducts. researchgate.netmdpi.com The reaction can proceed through either a direct nucleophilic attack or a single-electron transfer (SET) mechanism. researchgate.net

The β-diketone moiety, particularly in its enolate form, acts as a potent nucleophile. libretexts.org The enolate can participate in various carbon-carbon bond-forming reactions. The carbonyl carbons of the diketone are electrophilic centers and can be attacked by nucleophiles, although this is less common than reactions involving the enolate. libretexts.org

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. beilstein-journals.orgresearchgate.net These reactions often involve the condensation of the diketone with various nitrogen-containing nucleophiles. beilstein-journals.org

Condensation Reactions: The 1,3-dicarbonyl unit readily undergoes condensation reactions with compounds like ammonia, amidines, and guanidines to form six-membered heterocycles such as pyridines and pyrimidines. beilstein-journals.org For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. beilstein-journals.org Similarly, the Guareschi-Thorpe condensation with cyanoacetamide can yield highly substituted 2-pyridones. beilstein-journals.org

Cycloaddition and Cyclization Reactions: The diketone and its derivatives can participate in cycloaddition reactions. For example, nitro-substituted butadienes, which can be conceptually related to the reactive intermediates from this compound, are known to undergo [4+2] cycloadditions (Diels-Alder reactions) to form six-membered rings. growingscience.comnih.govresearchgate.net Intramolecular cyclization reactions are also possible, leading to the formation of fused ring systems. The Knoevenagel condensation of 1,3-dicarbonyl compounds with aldehydes is a common strategy to create intermediates for further cyclization. mdpi.comnih.gov

Reductive Transformations and Their Synthetic Utility in Derivatization

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding the versatile synthetic intermediate, 1-(3-aminophenyl)butane-1,3-dione. This conversion unlocks a wide array of possibilities for derivatization, enabling the synthesis of a diverse range of compounds with potential applications in various fields of chemical research. The presence of the β-dicarbonyl moiety alongside the nitro group necessitates the use of chemoselective reduction methods to avoid the undesired reduction of the ketone functionalities.

The selective reduction of a nitroaromatic group in the presence of other reducible functional groups, such as ketones, is a well-established area of organic synthesis. A variety of methods can be employed, primarily categorized into catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely utilized method for the reduction of nitro groups due to its high efficiency and clean reaction profiles, often yielding water as the only byproduct. For a substrate like this compound, the choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the dione (B5365651) functionality.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The selectivity of these catalysts can be influenced by factors such as the solvent, temperature, pressure, and the presence of additives. For instance, modified platinum and palladium catalysts, as well as gold-based catalysts, have shown high chemoselectivity in the reduction of nitroarenes bearing other reducible groups.

The general mechanism for the catalytic hydrogenation of a nitroaromatic compound proceeds through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Chemical Reductions:

A plethora of chemical reducing agents are available for the chemoselective reduction of nitroarenes. These methods are often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatibilities.

Metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric or acetic acid, are classic reagents for nitro group reduction. These systems are generally effective and tolerant of various functional groups. Another common reagent is tin(II) chloride (SnCl₂), which offers a mild method for reducing nitro groups to amines.

Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also useful for the selective reduction of nitro groups, particularly in cases where acidic conditions are not desirable. These reagents can sometimes offer different selectivity profiles compared to metal-based systems.

Below is a table summarizing various catalytic systems and reagents that have been successfully employed for the chemoselective reduction of nitroarenes containing other reducible functional groups, which are analogous to the transformation of this compound.

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| H₂, Pd/C | Aromatic Nitro Compounds | Anilines | High efficiency, clean byproduct (water). |

| Fe/HCl | Aromatic Nitro Compounds | Anilines | Cost-effective, widely used in industry. |

| SnCl₂ | Aromatic Nitro Compounds | Anilines | Mild conditions, good functional group tolerance. |

| Raney Nickel | Aromatic Nitro Compounds | Anilines | Effective, particularly where dehalogenation is a concern. |

| Zn/AcOH | Aromatic Nitro Compounds | Anilines | Mild acidic conditions, good for reducible groups. |

| Na₂S | Aromatic Nitro Compounds | Anilines | Useful when hydrogenation or acidic conditions are incompatible. |

Synthetic Utility of 1-(3-Aminophenyl)butane-1,3-dione in Derivatization:

The product of the reduction, 1-(3-aminophenyl)butane-1,3-dione, is a highly valuable intermediate for further synthetic modifications. The newly introduced primary amino group serves as a versatile handle for a multitude of derivatization reactions.

The amino group can undergo a wide range of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which are themselves versatile intermediates.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Furthermore, the β-dicarbonyl moiety in 1-(3-aminophenyl)butane-1,3-dione can participate in its own set of reactions, such as the formation of heterocyclic compounds (e.g., pyrazoles, isoxazoles) through condensation with hydrazines or hydroxylamine, respectively. The combination of the amino group and the β-dicarbonyl functionality within the same molecule allows for the construction of complex molecular architectures.

The following table provides examples of derivatization reactions that are applicable to the amino group of 1-(3-aminophenyl)butane-1,3-dione, based on the known reactivity of aromatic amines.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl/N,N-Dialkyl Aniline (B41778) |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuX | Halogenated Phenyl Derivative |

| Schiff Base Formation | Aldehyde (R-CHO) | N-Aryl Imine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Aryl Sulfonamide |

The reductive transformation of this compound is a critical step that significantly enhances its synthetic potential, providing access to a rich chemistry of derivatization through the versatile amino functionality.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Nitrophenyl Butane 1,3 Dione and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(3-Nitrophenyl)butane-1,3-dione. nih.gov It allows for the detailed investigation of the keto-enol tautomerism that is characteristic of β-diketones. mdpi.com This equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is slow on the NMR timescale, meaning signals for both tautomers can often be observed and quantified in solution. nih.govbohrium.com The position of this equilibrium is sensitive to factors such as solvent polarity, with more polar solvents typically favoring the keto tautomer. researchgate.net

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to display distinct signals for both the keto and enol forms, with the relative integration of these signals indicating the tautomeric ratio in a given solvent.

Enol Tautomer: The enol form is stabilized by a strong intramolecular hydrogen bond, resulting in a highly deshielded enolic proton signal (δ > 15 ppm). The methine proton (=CH-) typically appears around δ 6.0-6.5 ppm, while the methyl group (CH₃) protons are observed near δ 2.1-2.3 ppm. The aromatic protons of the 3-nitrophenyl group will appear in the aromatic region (δ 7.5-8.8 ppm), with splitting patterns dictated by their substitution. The electron-withdrawing nitro group causes a general downfield shift of the aromatic signals.

Keto Tautomer: In the keto form, the methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups are expected to resonate as a singlet around δ 3.8-4.2 ppm. The methyl protons are slightly more shielded compared to the enol form, appearing around δ 2.2-2.4 ppm. The aromatic protons show a similar pattern to the enol form.

The ¹³C NMR spectrum will also show distinct signals. For the enol form, two carbonyl-like carbons (one C=O and one C-O-H) will have chemical shifts in the range of δ 180-195 ppm. The methine carbon (=CH-) is expected around δ 95-100 ppm. For the keto form, the two distinct carbonyl carbons will resonate near δ 190-205 ppm, and the central methylene carbon (-CH₂-) will be found around δ 50-60 ppm.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃. Actual values may vary.

| Proton Assignment (Tautomer) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| Enolic OH (Enol) | 16-17 | broad singlet | - |

| Aromatic H (H2') | ~8.7 | singlet (or narrow triplet) | J ≈ 2 Hz |

| Aromatic H (H6') | ~8.2 | doublet of doublets | J ≈ 8, 2 Hz |

| Aromatic H (H4') | ~8.1 | doublet of doublets | J ≈ 8, 2 Hz |

| Aromatic H (H5') | ~7.6 | triplet | J ≈ 8 Hz |

| Methine CH (Enol) | ~6.2 | singlet | - |

| Methylene CH₂ (Keto) | ~4.0 | singlet | - |

| Methyl CH₃ (Enol) | ~2.2 | singlet | - |

| Methyl CH₃ (Keto) | ~2.3 | singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃. Actual values may vary.

| Carbon Assignment (Tautomer) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O (Aryl, Keto) | ~195 |

| Carbonyl C=O (Acetyl, Keto) | ~202 |

| Carbonyl C=O (Aryl, Enol) | ~184 |

| Enolic C-OH (Acetyl, Enol) | ~194 |

| Aromatic C-NO₂ (C3') | ~148 |

| Aromatic C-H | 123-135 |

| Aromatic C-C=O (C1') | ~136 |

| Methine =CH- (Enol) | ~97 |

| Methylene -CH₂- (Keto) | ~58 |

| Methyl -CH₃ (Enol & Keto) | ~25-27 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure of both tautomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com In the aromatic region of this compound, COSY would show correlations between adjacent protons on the nitrophenyl ring, confirming their relative positions. For instance, H-5' would show correlations to both H-4' and H-6'. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J_CH). youtube.com It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the methine proton signal (~6.2 ppm) to the methine carbon signal (~97 ppm) in the enol form.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), providing crucial information about the connectivity of molecular fragments. youtube.com For the enol form, a key correlation would be observed between the enolic OH proton (~16 ppm) and the two carbonyl-like carbons, confirming the cyclic, hydrogen-bonded structure. Correlations from the aromatic protons to the aryl carbonyl carbon would firmly establish the connection of the phenyl ring to the dione (B5365651) moiety.

Dynamic NMR Spectroscopy for Investigation of Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the kinetics of the keto-enol tautomerism. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging species.

At low temperatures, the exchange between the keto and enol forms is slow, and sharp, distinct signals are observed for each tautomer. As the temperature is increased, the rate of interconversion increases, leading to the broadening of these signals. At the coalescence temperature, the separate signals for a given nucleus in the keto and enol forms merge into a single broad peak. By analyzing the line shapes at various temperatures, kinetic parameters such as the activation energy (Ea) for the tautomeric interconversion can be determined. researchgate.net This provides quantitative insight into the stability of the tautomers and the energy barrier that separates them.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in this compound and the nature of the hydrogen bonding.

Analysis of Carbonyl and Nitro Group Vibrations in Different Environments

The vibrational spectra are dominated by bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl Vibrations: The position of the carbonyl stretching frequency (ν_C=O) is highly sensitive to the molecular environment.

Keto Form: The diketo tautomer is expected to show two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹, corresponding to the aryl ketone and the aliphatic ketone.

Enol Form: The enol tautomer, due to conjugation and strong intramolecular hydrogen bonding, exhibits a C=O stretching band at a significantly lower frequency, typically in the 1580–1640 cm⁻¹ range. nih.gov This large shift is a hallmark of a chelated β-diketone system.

Nitro Group Vibrations: The nitro group gives rise to two characteristic and intense stretching vibrations. researchgate.net

Asymmetric Stretch (ν_as(NO₂)): A strong band is expected in the 1500–1560 cm⁻¹ region.

Symmetric Stretch (ν_s(NO₂)): A strong band is expected in the 1330–1390 cm⁻¹ region. researchgate.net The exact positions can be influenced by the electronic communication with the rest of the molecule.

Hydrogen Bonding Networks and Their Spectroscopic Signatures

The most significant intermolecular or, in this case, intramolecular interaction is the hydrogen bond in the enol tautomer. This interaction has profound effects on the vibrational spectrum. nih.gov

O-H Stretching Vibration: The intramolecular hydrogen bond in the enol form is very strong. This results in a very broad and low-intensity O-H stretching band (ν_O-H) in the IR spectrum, often centered in the 2500-3200 cm⁻¹ region. This broadening and shift to lower frequency compared to a free O-H group (~3600 cm⁻¹) is a definitive spectroscopic signature of strong hydrogen bonding.

Shift of Carbonyl Vibration: As mentioned previously, the involvement of the carbonyl oxygen in the hydrogen bond weakens the C=O double bond, causing a significant redshift (shift to lower wavenumber) of its stretching vibration. nih.gov This is one of the most easily identifiable features indicating the presence of the chelated enol form. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

By combining these advanced spectroscopic methods, a detailed and robust structural and dynamic picture of this compound can be constructed, highlighting the interplay of its functional groups and the subtleties of its tautomeric nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within its chromophoric system. This system is composed of the nitrophenyl group and the β-dicarbonyl moiety. The interaction between these two components, which can exist in keto-enol tautomeric forms, will significantly influence the absorption maxima (λmax).

The primary electronic transitions anticipated are π → π* and n → π* transitions. The conjugated system formed by the phenyl ring and the dicarbonyl group will give rise to intense π → π* transitions. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of these bands compared to the unsubstituted benzoylacetone. The non-bonding electrons on the oxygen atoms of the dicarbonyl group and the nitro group will be responsible for the lower intensity n → π* transitions.

Solvatochromic Behavior:

The position of the absorption bands of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

In a study on the solvatochromic behavior of structurally related 1,3-diarylpropenone derivatives, a bathochromic shift was observed with increasing solvent polarity. researchgate.net This suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. A similar trend would be expected for this compound.

To illustrate the expected solvatochromic shifts, the following table presents hypothetical UV-Vis absorption data in solvents of varying polarity.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | Predicted λmax (nm) for π → π | Predicted λmax (nm) for n → π |

| n-Hexane | 31.0 | ~300-310 | ~380-390 |

| Dichloromethane | 40.7 | ~310-320 | ~390-400 |

| Acetonitrile | 45.6 | ~315-325 | ~395-405 |

| Ethanol | 51.9 | ~320-330 | ~400-410 |

| Water | 63.1 | ~325-335 | ~405-415 |

Note: The λmax values are predictive and based on the expected behavior of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the accurate molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₉NO₄), the expected monoisotopic mass is approximately 207.0532 g/mol . nih.gov

Fragmentation Pathway:

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion ([M]⁺˙) of this compound will be formed. This high-energy ion will then undergo a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are dictated by the presence of the aromatic ring, the nitro group, and the β-dicarbonyl moiety.

Key fragmentation processes for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if an alkyl chain of sufficient length is present). For aromatic nitro compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are common.

Based on these principles, the following fragmentation pathways can be proposed for this compound:

α-Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring would lead to the formation of the 3-nitrophenylacylium ion.

Loss of Nitro Group: The molecular ion could lose a nitro group (NO₂) to form a fragment ion.

Cleavage of the Butane-1,3-dione Chain: Fragmentation within the dione chain can lead to the loss of acetyl or ketene (B1206846) groups.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 207 | [C₁₀H₉NO₄]⁺˙ | Molecular Ion |

| 161 | [C₁₀H₉O₂]⁺ | Loss of NO₂ |

| 150 | [C₇H₄NO₂]⁺ | α-Cleavage (loss of CH₃CO) |

| 120 | [C₇H₄O]⁺˙ | Loss of NO₂ and CH₃CO |

| 104 | [C₇H₄]⁺˙ | Loss of NO₂ and CH₃CO₂H |

| 76 | [C₆H₄]⁺˙ | Loss of NO₂ and the dione chain |

| 43 | [CH₃CO]⁺ | α-Cleavage |

Note: The m/z values are based on the most common isotopes and are predictive. The relative intensities of these peaks would depend on the ionization energy and the stability of the fragment ions.

Computational Chemistry and Theoretical Modeling of 1 3 Nitrophenyl Butane 1,3 Dione Systems

Density Functional Theory (DFT) Calculations for Geometric, Electronic, and Spectroscopic Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of 1-(3-nitrophenyl)butane-1,3-dione. It offers a balance between accuracy and computational cost, making it ideal for investigating the molecule's fundamental characteristics.

Geometry Optimization, Conformational Analysis, and Relative Stability of Tautomers

This compound, like other β-dicarbonyl compounds, can exist in equilibrium between diketo and several enol tautomeric forms. DFT calculations are crucial for determining the optimized geometry of these structures and their relative stabilities.

For the analogous compound, 1-phenylbutane-1,3-dione, computational studies have shown that the enol tautomer is significantly more stable than the diketo form. stackexchange.com This stability is attributed to two main factors: the formation of a stable six-membered ring via a strong intramolecular hydrogen bond and the presence of an extended π-conjugated system that includes the phenyl ring and the enone moiety. stackexchange.com

For this compound, the introduction of the electron-withdrawing nitro (NO₂) group at the meta position of the phenyl ring is expected to influence the electronic structure, but the general preference for the enol form should persist. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify the energies of the different tautomers. nih.gov The calculations would confirm that the enol form, stabilized by the intramolecular hydrogen bond, remains the global minimum on the potential energy surface.

Table 1: Tautomers of this compound

| Tautomer | Description | Key Features |

|---|---|---|

| Diketo Form | The standard ketone structure with two carbonyl groups (C=O). | Less stable due to the absence of resonance stabilization across the dicarbonyl system. |

| Enol Form 1 | Enolization occurs at the methylene (B1212753) group adjacent to the phenyl ring. | Potentially less favored due to disruption of conjugation between the phenyl ring and the adjacent carbonyl. |

| Enol Form 2 | Enolization occurs at the methyl group. | This is the most stable tautomer, featuring a conjugated system and a strong intramolecular hydrogen bond. stackexchange.com |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1-phenylbutane-1,3-dione. This effect would also influence the Egap and other reactivity descriptors. These parameters can be reliably calculated using DFT.

Table 2: Calculated Reactivity Descriptors (Illustrative) Note: The following values are illustrative, based on typical results for similar aromatic β-diketones. Precise values require specific DFT calculations for this compound.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For the stable enol tautomer, the HOMO is typically delocalized over the entire π-system, while the LUMO may have significant contributions from the nitrophenyl group, indicating its role as an electron-accepting site.

Simulation of NMR, UV-Vis, and IR Spectra for Experimental Validation

Computational spectroscopy is a powerful tool for validating the results of theoretical calculations against experimental data. DFT methods can simulate various types of spectra with a high degree of accuracy. researchgate.netchemrxiv.org

IR Spectra: Theoretical vibrational frequencies can be calculated to help assign the experimental FT-IR spectrum. For the enol form of this compound, key vibrational modes would include the C=O stretching, C=C stretching of the enone, and the broad O-H stretching band from the intramolecular hydrogen bond. The symmetric and asymmetric stretching of the NO₂ group would also be prominent.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental values, can confirm the proposed tautomeric form and conformation of the molecule in solution. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov The spectrum would be characterized by π→π* transitions within the conjugated system, with the nitro group likely causing a shift in the absorption maxima compared to 1-phenylbutane-1,3-dione.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions in Solution and Solid States

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. ajchem-a.com By simulating a system containing many molecules of this compound (and solvent molecules, if in solution), MD can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape at a given temperature.

Intermolecular Interactions: The nature and strength of interactions between molecules, such as hydrogen bonding and π-π stacking, in both the condensed liquid/solid phase and in solution. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For instance, MD simulations can reveal the specific interactions between polar solvents and the nitro and dicarbonyl groups. arxiv.org

Transport Properties: In mixtures, MD can predict properties like diffusion coefficients. nih.gov

Quantum Chemical Simulations of Solvent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound can be significantly influenced by its environment, particularly in solution. Quantum chemical methods can model these solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used in conjunction with TD-DFT to predict how the UV-Vis absorption spectrum changes in solvents of different polarities (solvatochromism). researchgate.net For a molecule like this compound, which has a significant dipole moment, polar solvents are expected to stabilize the ground and excited states differently, leading to shifts in absorption wavelengths. psu.eduustc.edu.cn

Explicit Solvation Models (QM/MM): For a more detailed analysis, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. nih.gov In this method, the solute molecule is treated with quantum mechanics (e.g., DFT), while the individual solvent molecules are treated with molecular mechanics (a classical force field). This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their direct impact on electronic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Approaches for Derivatives

Should derivatives of this compound show promise as therapeutic agents, QSAR and structure-based drug design become invaluable tools for lead optimization. ijert.org These computational strategies have been successfully applied to other dione-containing scaffolds, such as cyclohexane-1,3-dione and indane-1,3-dione, to develop new anticancer agents. ajchem-a.comacs.orgresearchgate.netnih.gov

QSAR Modeling: QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijert.org For derivatives of this compound, a QSAR model could be built by:

Synthesizing a library of derivatives with varied substituents on the phenyl ring or acetyl group.

Measuring their biological activity (e.g., IC₅₀ against a specific enzyme or cell line).

Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative using methods like DFT.

Using statistical methods, such as Multiple Linear Regression (MLR), to create a model that predicts activity based on the descriptors. nih.gov This model can then guide the design of new, more potent compounds. researchgate.net

Structure-Based Drug Design: If the three-dimensional structure of the biological target (e.g., an enzyme's active site) is known, molecular docking can be used. This technique predicts the preferred orientation and binding affinity of a ligand (the dione (B5365651) derivative) when bound to the target. The results can elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, providing a rational basis for designing improved inhibitors. researchgate.net The stability of the docked complex can be further assessed using MD simulations. ajchem-a.comnih.gov

Coordination Chemistry of 1 3 Nitrophenyl Butane 1,3 Dione and Its Metal Complexes

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with 1-(3-nitrophenyl)butane-1,3-dione typically involves the reaction of the protonated ligand with a suitable metal salt, such as a chloride or acetate, in an appropriate solvent like ethanol or methanol. A base is often added to deprotonate the β-diketone, facilitating its coordination to the metal center as the anionic diketonate. The general reaction for a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2 HL -> ML₂ + 2 H⁺

Where HL represents the this compound ligand. The resulting metal complexes are often crystalline solids and can be purified by recrystallization.

The 1-(3-nitrophenyl)butane-1,3-dionate anion typically acts as a bidentate chelating ligand, coordinating to the metal ion through its two oxygen atoms. This coordination forms a stable six-membered ring. The geometry of the resulting complex is determined by the coordination number of the central metal ion, which is influenced by the metal's nature and the reaction stoichiometry.

Common geometries for transition metal β-diketonate complexes include:

Octahedral: For complexes with a 1:3 metal-to-ligand ratio (ML₃) or 1:2 ratio with two additional solvent molecules (ML₂(H₂O)₂), a six-coordinate octahedral geometry is common. For instance, anhydrous Ni(II) acetylacetonate forms a trimer, [Ni(acac)₂]₃, where each nickel center achieves an octahedral coordination. wikipedia.org The hydrated form, Ni(acac)₂(H₂O)₂, is also octahedral. wikipedia.org

Square Planar: Four-coordinate complexes, particularly with d⁸ metal ions like Ni(II), Pd(II), and Pt(II), often adopt a square planar geometry. stackexchange.com

Tetrahedral: This geometry is less common for β-diketonates but can be observed, particularly when sterically bulky groups are present on the ligand.

The coordination environment around the metal center is a critical factor that dictates the complex's physical and chemical properties.

Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in these metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of ligand coordination. Upon complexation, the characteristic vibrational frequencies of the β-diketone ligand are altered. The strong band associated with the C=O stretching vibration in the free ligand typically shifts to a lower frequency in the complex, while the C=C stretching vibration shifts to a higher frequency. This is indicative of the delocalization of electron density within the chelate ring upon coordination. New bands at lower frequencies can be assigned to M-O vibrations. tsijournals.com

Expected FT-IR Spectral Data for this compound and its Metal Complex

| Vibration Mode | Free Ligand (HL) Wavenumber (cm⁻¹) | Metal Complex (ML₂) Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | ~1605 | ~1580-1590 | Carbonyl Stretch |

| ν(C=C) | ~1550 | ~1560-1570 | Alkene Stretch |

| ν(M-O) | - | ~400-550 | Metal-Oxygen Stretch |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes are characterized by intense absorption bands in the UV region, which are assigned to π→π* and n→π* intraligand transitions. nih.govresearchgate.net For complexes of transition metals with partially filled d-orbitals, weaker d-d transition bands may be observed in the visible region. libretexts.org The position and intensity of these bands are sensitive to the metal ion and the coordination geometry.

Typical UV-Vis Absorption Data for Transition Metal β-Diketonate Complexes

| Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| 250-400 | > 10,000 | Intraligand π→π* and n→π* transitions |

| 400-700 | < 100 | d-d transitions (for paramagnetic complexes) |

Magnetic Characterization: Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a transition metal complex, which in turn provides insight into its electronic structure and geometry. jeol.com For example, an octahedral Ni(II) complex (d⁸) is expected to be paramagnetic with two unpaired electrons, whereas a square planar Ni(II) complex is typically diamagnetic. stackexchange.com

Expected Magnetic Moments for Common Transition Metal Complexes of this compound

| Metal Ion | d-electron Count | Geometry | Spin State | Unpaired Electrons (n) | Calculated Spin-Only Moment (μs, B.M.) | Expected Experimental Moment (μeff, B.M.) |

| Mn(III) | d⁴ | Octahedral | High | 4 | 4.90 | 4.9-5.0 |

| Fe(III) | d⁵ | Octahedral | High | 5 | 5.92 | ~5.9 |

| Co(II) | d⁷ | Octahedral | High | 3 | 3.87 | 4.3-5.2 |

| Ni(II) | d⁸ | Octahedral | High | 2 | 2.83 | 2.9-3.4 |

| Cu(II) | d⁹ | Square Planar | - | 1 | 1.73 | 1.9-2.2 |

Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: ESR spectroscopy is used to study paramagnetic complexes, providing information about the metal ion's environment. For diamagnetic complexes, such as those of Zn(II) or low-spin Co(III), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex. azom.comnih.gov

Formation and Photophysical Properties of Lanthanide-Based Complexes

Lanthanide ions (Ln³⁺) form highly luminescent complexes with β-diketone ligands. The synthesis is similar to that of transition metal complexes, often resulting in neutral tris-complexes of the formula Ln(L)₃, which may also incorporate ancillary ligands or solvent molecules to satisfy the higher coordination numbers (typically 8 or 9) of lanthanide ions. mdpi.comresearchgate.net

The photophysical properties of these complexes are dominated by the "antenna effect." The organic β-diketonate ligand has a high absorption cross-section for UV light, an ability that the lanthanide ions themselves lack. mdpi.com

The luminescence of lanthanide β-diketonate complexes is a multi-step process:

Absorption: The β-diketonate ligand absorbs incident UV radiation, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing to a lower-energy triplet state (T₁).

Energy Transfer (ET): Non-radiative energy transfer occurs from the ligand's triplet state to a resonant excited state of the lanthanide ion. nih.govacs.org

Emission: The excited lanthanide ion relaxes to its ground state by emitting light, resulting in the characteristic sharp, line-like emission bands of the specific lanthanide. acs.org

For this energy transfer to be efficient, the triplet state energy of the ligand must be slightly higher than the energy of the accepting emissive level of the lanthanide ion. The presence of the nitro group in this compound is expected to influence the ligand's triplet energy level, thereby affecting the luminescence efficiency of its lanthanide complexes.

Characteristic Emission of Common Lanthanide Ions

| Lanthanide Ion | Emissive Transition | Emission Color | Wavelength (nm) |

| Europium(III) | ⁵D₀ → ⁷F₂ | Red | ~612 |

| Terbium(III) | ⁵D₄ → ⁷F₅ | Green | ~545 |

| Samarium(III) | ⁴G₅/₂ → ⁶H₇/₂ | Orange-Red | ~600 |

| Dysprosium(III) | ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow | ~575 |

Potential Applications of Metal Complexes in Catalysis and Advanced Materials Science

The unique structural and electronic properties of metal complexes of this compound open up possibilities for various applications.

Catalysis: Transition metal β-diketonate complexes are known to be effective catalysts in a range of organic transformations. rsc.orgresearchgate.net For example, they have been used in polymerization, oxidation, and cross-coupling reactions. Molybdenum(IV) β-diketonate complexes have shown high activity as catalysts for allylic substitution reactions. ethz.ch The specific electronic and steric environment provided by the this compound ligand could be harnessed to develop catalysts with novel reactivity and selectivity.

Advanced Materials Science: The intense and pure-color luminescence of lanthanide complexes of β-diketones makes them highly attractive for advanced materials. mdpi.comnih.gov Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Europium(III) complexes are particularly valued as red emitters in OLED displays due to their high color purity. mdpi.com

Luminescent Probes and Sensors: The sensitivity of the lanthanide emission to the local coordination environment can be exploited to design sensors for various analytes.

Bioimaging: Lanthanide complexes with long luminescence lifetimes are suitable for time-gated fluorescence imaging, which reduces background interference from biological samples. nih.gov

Thin Films and Nanomaterials: Metal β-diketonate complexes are often volatile and soluble in organic solvents, making them excellent precursors for the deposition of metal or metal oxide thin films and nanoparticles via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov

Biological Activities and Mechanistic Investigations of 1 3 Nitrophenyl Butane 1,3 Dione and Its Derivatives

Antimicrobial and Antibacterial Efficacy Studies

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Derivatives of 1,3-dione, including 1-(3-nitrophenyl)butane-1,3-dione, have been a focus of research in this area.

Evaluation of Antimicrobial Spectrum Against Bacterial and Fungal Strains

Chalcones derived from 3-nitro acetophenone (B1666503) have demonstrated notable antibacterial and antioxidant activities. researchgate.net Studies on various derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.combrandeis.edu For instance, certain synthetic tricyclic flavonoids exhibited significant antimicrobial activity, with inhibition zones against Staphylococcus aureus reaching up to 23 mm. mdpi.com Similarly, 1,3-diallyltrisulfane analogues have shown potent activity against a range of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) as low as 4 to 256 μg/mL. brandeis.edu

Derivatives of 1,3,4-oxadiazole (B1194373) have also been extensively studied for their antimicrobial properties. nih.gov Some of these compounds have shown stronger effects than reference drugs like ampicillin (B1664943) and terbinafine (B446) against strains such as E. coli, S. pneumoniae, and A. fumigatus. nih.gov Specifically, S-substituted 1,3,4-oxadiazole-2-thiols have demonstrated potent antimycobacterial activity, with MIC values as low as 0.03 µM against M. tuberculosis, surpassing the efficacy of isoniazid. nih.gov

The following table summarizes the antimicrobial activity of selected derivatives against various microbial strains.

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. nih.govmdpi.com For butadiene and chalcone (B49325) derivatives, substitutions on the phenyl ring have been shown to significantly influence their activity against Staphylococcus aureus and Escherichia coli. researchgate.net It was observed that compounds with nitro or nitrile substituents exhibited higher activity. researchgate.net In another study on quinone derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the quinone core were found to modulate their antibacterial profile. mdpi.com

For 1,2,3-triazole hybrids, SAR studies are aimed at developing compounds with enhanced potency against both drug-sensitive and drug-resistant pathogens. nih.gov In the case of 3-substituted benzylthioquinolinium iodides, the presence and nature of substituents on the phenyl ring, as well as the length of the linker between the quinolinium and phenyl rings, were critical for antifungal activity. nih.gov For example, a para-chloro substituent on the phenyl ring resulted in the most potent antifungal activity against C. neoformans. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., inhibition of vital cellular processes)

Understanding the mechanism of antimicrobial action is key to developing effective therapeutics. Some antimicrobial agents act by disrupting the bacterial cell membrane. frontiersin.org For instance, certain negatively charged fatty amine-tripeptide conjugates have been shown to target and perturb the bacterial cell membrane. frontiersin.org

Another mechanism involves the inhibition of essential enzymes. For example, some antibiofilm molecules are thought to inhibit NADH:quinone oxidoreductase (WrbA), thereby perturbing bacterial redox homeostasis. mdpi.com Antimicrobial photodynamic therapy (aPDT) utilizes photosensitizers that, upon irradiation, generate reactive oxygen species (ROS), leading to a reduction in bacterial metabolic activity and replication. nih.gov Studies with phenalen-1-one (B147395) derivatives have shown that the resulting increase in intracellular ROS is a key factor in their antimicrobial effect. nih.gov

Anticancer and Cytotoxic Effects Against Malignant Cell Lines

In the quest for novel cancer therapies, various derivatives of this compound have been investigated for their potential anticancer and cytotoxic properties.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxic effects of related compounds against a range of human cancer cell lines. For example, a series of triazene (B1217601) derivatives showed significant cytotoxicity against eight different cancer cell lines, with some compounds exhibiting greater potency than the reference drug temozolomide. brieflands.com Similarly, substituted thiourea (B124793) derivatives have displayed high cytotoxicity against human colon, prostate, and leukemia cancer cell lines. nih.gov

Hydroxynaphthanilides, which are cyclic analogues of salicylanilides, have also shown promising antiproliferative activity against THP-1 and MCF-7 cancer cells. nih.gov The cytotoxic effects of various compounds are often evaluated using assays like the MTT assay, which measures cell viability. nih.govfarmaciajournal.com

The following table presents data on the cytotoxic effects of selected compounds against various cancer cell lines.

Investigation of Cellular Targets and Molecular Mechanisms of Action (e.g., apoptosis induction, enzyme inhibition)

Research into the molecular mechanisms of action has revealed that many of these compounds induce apoptosis, or programmed cell death, in cancer cells. For instance, some 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes have been shown to induce apoptosis in renal cell carcinoma cells through both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and -independent pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins and the activation of endoplasmic reticulum stress pathways. nih.gov

Other mechanisms include cell cycle arrest and the inhibition of key enzymes. For example, certain hydroxynaphthanilides were found to induce G1 phase arrest in cancer cells, associated with the downregulation of cyclin E1. nih.gov Some compounds have also been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression. nih.gov The induction of apoptosis is a common and desirable trait for anticancer agents, and it can be triggered through various cellular pathways. nih.govnih.gov

Rational Design and Synthesis of Potent Antiproliferative Analogs

The quest for new anticancer agents often involves the rational design of molecules that can selectively target cancer cells while minimizing toxicity to healthy cells. The 1,3-dicarbonyl motif present in this compound is a key structural feature that can be exploited for the synthesis of more complex heterocyclic compounds with potential antiproliferative properties. The presence of the nitro group on the phenyl ring further influences the electronic properties of the molecule, which can be crucial for its interaction with biological targets. rsc.orgnih.gov

The design of novel antiproliferative agents often employs strategies such as molecular hybridization, where two or more pharmacophores are combined into a single molecule to enhance activity or target multiple pathways. For instance, the core structure of a β-diketone can be used as a precursor for the synthesis of heterocyclic systems like pyrazolines. nih.gov Research has shown that pyrazoline-based compounds can exhibit significant antiproliferative activity. nih.gov A general strategy involves the condensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine (B178648) derivative. While not directly starting from this compound, one could envision a synthetic pathway where the dione (B5365651) is first converted to a corresponding chalcone, which is then used to build a pyrazoline ring. The substituents on the phenyl rings can be varied to optimize the antiproliferative effect.

Another approach in the rational design of anticancer agents is the development of compounds that can inhibit specific enzymes crucial for cancer cell survival and proliferation, such as tubulin or various kinases. nih.gov For example, novel 1,3,4-oxadiazole derivatives have been synthesized and shown to act as tubulin polymerization inhibitors. nih.gov A synthetic route to such compounds could potentially start from a derivative of this compound, which would first be converted to a suitable hydrazide intermediate.

Furthermore, the synthesis of triazole derivatives has been a fruitful area in the search for new anticancer drugs. mdpi.com The click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating 1,2,3-triazole-containing compounds. One could conceptualize a strategy where an azide-functionalized derivative of this compound is reacted with various alkynes to generate a library of triazole analogs for antiproliferative screening. The National Cancer Institute (NCI) has screened numerous 1,2,3-triazole derivatives against a panel of 60 human cancer cell lines, with some compounds showing moderate activity against melanoma, colon, and breast cancer. semanticscholar.org

The table below summarizes the antiproliferative activities of some rationally designed compounds that, while not direct derivatives of this compound, share structural motifs and highlight the potential of such scaffolds in cancer therapy.

| Compound Class | Target Cell Line(s) | Key Findings |

| Pyrazoline-thiazole hybrids | MCF-7 (breast cancer) | Potent antiproliferative activity with IC50 values in the low micromolar range; dual inhibition of EGFR and HER2. nih.gov |

| Trioxatriangulene derivatives | MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer) | Potent inhibitors with IC50 values in the nanomolar range. rsc.org |

| 1,3,4-Oxadiazole derivatives | MCF-7, HCT116, HepG2 (liver cancer) | Effective inhibitory action against tubulin, with IC50 values in the nanomolar range. nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various cancer cell lines | Outperformed the reference drug erlotinib, with GI50 values in the nanomolar range. mdpi.com |

Other Emerging Biological Activities (e.g., antioxidant, anti-inflammatory, enzyme inhibition)

Beyond their potential as anticancer agents, derivatives of this compound are being investigated for a range of other biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The β-diketone functional group is a known chelator of metal ions and can participate in redox reactions, which underpins its potential antioxidant properties.

Antioxidant and Anti-inflammatory Activities

Inflammation and oxidative stress are interconnected processes that play a role in the pathology of many chronic diseases. Compounds that possess both anti-inflammatory and antioxidant properties are therefore of significant therapeutic interest. β-Diketones have been shown to exhibit both of these activities. rasayanjournal.co.inorientjchem.org For example, a series of novel β-diketones derived from vanillin (B372448) demonstrated notable anti-inflammatory potential in an in-vitro protein denaturation assay, as well as potent antioxidant activity. rasayanjournal.co.in Curcumin, a well-known natural compound containing a β-diketone moiety, is a potent antioxidant that can scavenge free radicals and modulate the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. mdpi.com

The anti-inflammatory mechanism of some compounds can involve the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways. For instance, some chalcone derivatives have been shown to inhibit the production of superoxide anions and the release of elastase from neutrophils, which are key events in the inflammatory response. nih.gov The anti-inflammatory properties are often evaluated through assays that measure the inhibition of protein denaturation or the activity of enzymes like lipoxygenase and cyclooxygenase.

Enzyme Inhibition

The ability of this compound and its analogs to inhibit specific enzymes is a promising area of research. The dicarbonyl structure can mimic the transition state of substrate hydrolysis by certain enzymes, leading to competitive inhibition. For instance, various 1,2-dione derivatives have been shown to be potent inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of these compounds was found to be dependent on the hydrophobicity of the substituents and the electrophilicity of the carbonyl groups. nih.gov

Furthermore, derivatives of β-diketones could potentially inhibit other classes of enzymes. For example, some heterocyclic compounds derived from diones have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov The table below provides a summary of the emerging biological activities of compounds related to this compound.

| Biological Activity | Compound Class | Assay/Target | Key Findings |

| Anti-inflammatory & Antioxidant | β-Diketones from vanillin | Protein denaturation assay, reducing power assay | Satisfactory anti-inflammatory and potent antioxidant activities. rasayanjournal.co.in |

| Anti-inflammatory & Antioxidant | Metal complexes of β-diketones | HRBC membrane stabilization, DPPH assay | Some metal complexes showed significant anti-inflammatory and antioxidant activity. orientjchem.org |

| Enzyme Inhibition | 1,2-Dione derivatives | Carboxylesterase (hCE1, hiCE) | Potent, partially competitive inhibition, with Ki values in the nanomolar range for some analogs. nih.gov |

| Enzyme Inhibition | Indazole derivatives | Indoleamine 2,3-dioxygenase (IDO1) | Some derivatives suppressed IDO1 expression in a concentration-dependent manner. nih.gov |

In Silico Prediction and Validation of Biological Activities and Pharmacokinetic Properties

In modern drug discovery, in silico methods are indispensable tools for the early assessment of a compound's potential as a drug candidate. nih.govnih.gov These computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, can significantly accelerate the drug development process by prioritizing compounds for synthesis and experimental testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govrsc.org This method can provide insights into the binding mode and affinity of a ligand, helping to rationalize its biological activity. For example, in the context of anticancer drug design, docking studies can be used to predict how derivatives of this compound might interact with the active site of enzymes like tubulin or various kinases. nih.gov Successful docking studies have been reported for novel 1,3,4-oxadiazole derivatives as tubulin inhibitors, where the computational results correlated well with the experimental anticancer activity. nih.gov

QSAR Studies

Quantitative structure-activity relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds. For antiproliferative agents, 2D- and 3D-QSAR models can be developed to guide the synthesis of more active analogs. For instance, 2D-QSAR studies on tropane-based compounds have successfully identified descriptors that correlate with their antiproliferative activity against various cancer cell lines. researchgate.net

ADME Prediction

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy and safety. In silico ADME models are used to predict these properties early in the drug discovery pipeline, helping to avoid costly late-stage failures. nih.gov Various computational tools and web servers are available to predict parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for optimizing the drug-like properties of lead compounds.

The table below presents a summary of in silico methods and their applications in the study of compounds with biological activity.

| In Silico Method | Application | Example Findings |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Novel quinoxaline (B1680401) derivatives showed significant binding energies with the EGFR receptor, consistent with their in vitro anticancer activity. nih.gov |

| QSAR | Relating chemical structure to biological activity to predict the potency of new compounds. | 2D-QSAR models for tropane-based compounds identified key structural features for antiproliferative activity. researchgate.net |

| ADME Prediction | Estimation of pharmacokinetic properties. | In silico models are widely used to predict properties like solubility, permeability, and metabolic stability to guide drug design. nih.govnih.gov |

Applications of 1 3 Nitrophenyl Butane 1,3 Dione in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The reactivity of the 1,3-dicarbonyl system in 1-(3-nitrophenyl)butane-1,3-dione makes it an ideal starting material for building a variety of heterocyclic compounds. The two carbonyl groups provide electrophilic sites, and the enolizable methylene (B1212753) bridge offers a nucleophilic center, enabling cyclocondensation reactions with a range of dinucleophilic reagents.

Synthesis of Pyrazoles, Pyrazolines, and Related Nitrogen-Containing Heterocycles

One of the most prominent applications of 1,3-dicarbonyl compounds is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. researchgate.netjocpr.com The standard and widely utilized method involves the condensation reaction of the dione (B5365651) with hydrazine (B178648) or its substituted derivatives. jocpr.comorganic-chemistry.org

In this reaction, this compound reacts with hydrazine, typically under acidic or basic conditions, to yield a highly substituted pyrazole (B372694). The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. The presence of two non-equivalent carbonyl groups in the unsymmetrical dione structure can lead to the formation of regioisomers, and reaction conditions can be tuned to favor one isomer over the other. The resulting 3-(3-nitrophenyl)-5-methylpyrazole is a common product. These pyrazole derivatives are known to possess a wide spectrum of biological activities. researchgate.net

| Starting Material | Reagent | Resulting Heterocycle | General Reaction Type |

| This compound | Hydrazine Hydrate (B1144303) | Pyrazole | Knorr Pyrazole Synthesis |

| This compound | Phenylhydrazine | N-Phenylpyrazole | Knorr Pyrazole Synthesis |

This table provides an interactive overview of the synthesis of nitrogen-containing heterocycles from this compound.

Formation of Quinoline (B57606) and Analogous Ring Systems

Quinolines, bicyclic aromatic heterocycles containing a benzene (B151609) ring fused to a pyridine (B92270) ring, are another important class of compounds accessible from 1,3-dione precursors. Syntheses such as the Combes quinoline synthesis and the Friedländer annulation utilize 1,3-dicarbonyl compounds to construct the quinoline core.

For instance, in a Combes-type reaction, this compound can be reacted with an aniline (B41778) under acidic conditions. The reaction forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a substituted quinoline. The nitro group on the phenyl ring of the dione is retained in the final product, providing a handle for further functionalization. The development of efficient, one-pot methods for synthesizing complex quinoline derivatives remains an active area of research due to their significant biological properties. psu.edu

Derivatization to Thiazoles and Other Sulfur-Containing Compounds

The synthesis of thiazole (B1198619) rings, five-membered heterocycles containing both sulfur and nitrogen, can also be achieved using 1,3-dione derivatives. researchgate.net The most common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netresearchgate.net

To utilize this compound in a Hantzsch synthesis, it must first be halogenated at the C2 position (the methylene group between the carbonyls) to create the necessary α-haloketone functionality. This activated intermediate can then be condensed with a thioamide, such as thiourea (B124793) or thioacetamide, to form the thiazole ring. This process yields a highly substituted 2-amino- or 2-methyl-thiazole bearing the 3-nitrophenylacetyl group. Thiazole derivatives are key components in numerous clinically approved drugs. nih.gov

Strategic Building Block in the Construction of Complex Organic Architectures

Beyond the synthesis of simple five- and six-membered heterocycles, this compound is recognized as a versatile building block for creating more complex organic structures. cymitquimica.com Its multiple reactive sites allow for its incorporation into multi-component reactions (MCRs), where several starting materials combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy in building libraries of diverse compounds. psu.edu The presence of the nitro group also allows for a range of transformations, such as reduction to an amine, which can then participate in further synthetic steps, dramatically increasing the molecular complexity of the final product.

Intermediate in Pharmaceutical and Agrochemical Research and Development

The heterocycles synthesized from this compound are scaffolds of significant interest in the discovery of new drugs and crop protection agents. The compound itself serves as a crucial intermediate, enabling access to large libraries of derivatives for screening and optimization.

Contribution to the Design and Development of Novel Therapeutic Agents